molecular formula C18H27ClN2O2 B6131567 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride

1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride

Cat. No.: B6131567
M. Wt: 338.9 g/mol
InChI Key: RKIUYJDZNRUNRQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a but-2-ynyl chain linked to a methoxy-methylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving cell signaling pathways and receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with various substituents, such as:

  • 1-Ethyl-4-[4-(2-methoxyphenoxy)but-2-ynyl]piperazine
  • 1-Ethyl-4-[4-(4-methylphenoxy)but-2-ynyl]piperazine
  • 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine

Uniqueness

The uniqueness of 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-4-19-10-12-20(13-11-19)9-5-6-14-22-17-8-7-16(2)15-18(17)21-3;/h7-8,15H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIUYJDZNRUNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2=C(C=C(C=C2)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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